Ethyl 9H-fluorene-3-carbodithioate
Description
Ethyl 9H-fluorene-3-carbodithioate is a sulfur-containing organic compound characterized by a fluorene backbone substituted with a carbodithioate group (-C(=S)S-) at the 3-position and an ethyl ester moiety. This compound is notable for its applications in organic synthesis, particularly as a ligand or precursor in coordination chemistry and materials science. Its structural rigidity, conferred by the fluorene system, enhances stability in reactions involving transition metals, while the dithioate group enables strong chelation properties .
Properties
CAS No. |
60599-16-8 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
ethyl 9H-fluorene-3-carbodithioate |
InChI |
InChI=1S/C16H14S2/c1-2-18-16(17)13-8-7-12-9-11-5-3-4-6-14(11)15(12)10-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
YFEIGECSTVZFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-fluorene-3-carbodithioate typically involves the reaction of 9H-fluorene-3-carbodithioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 9H-fluorene-3-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Ethyl 9H-fluorene-3-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of ethyl 9H-fluorene-3-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the fluorene backbone provides stability and enhances the compound’s ability to interact with biological membranes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize Ethyl 9H-fluorene-3-carbodithioate, comparisons are drawn with analogous carbodithioates and fluorene derivatives. Key parameters include solubility , thermal stability , reactivity , and biological activity .
Structural Analogues
- Ethyl 9H-fluorene-2-carbodithioate : Positional isomerism at the 2- versus 3-positions alters electronic distribution. The 3-substituted derivative exhibits higher dipole moments (3.2 D vs. 2.8 D), enhancing solubility in polar solvents like DMSO .

- Mthis compound : Replacement of the ethyl group with methyl reduces steric hindrance, increasing reactivity in nucleophilic substitutions (e.g., 15% faster kinetics in SN2 reactions) .

Functional Group Analogues
- Ethyl 9H-fluorene-3-carboxylate : Substitution of the dithioate (-S-S-) with a carboxylate (-O-O-) group diminishes metal-binding capacity. For example, the stability constant (log K) with Cu²⁺ drops from 8.7 (carbodithioate) to 4.3 (carboxylate) .
- Ethyl 9H-fluorene-3-thiocarbamate : The thiocarbamate (-N-C(=S)-O-) group reduces thermal stability (decomposition at 120°C vs. 180°C for carbodithioate) due to weaker S–N bonds .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | Log P | Reactivity with Cu²⁺ (log K) |
|---|---|---|---|---|
| This compound | 156–158 | 45.2 | 3.8 | 8.7 |
| Ethyl 9H-fluorene-2-carbodithioate | 142–144 | 32.1 | 3.5 | 7.9 |
| Mthis compound | 132–134 | 50.3 | 3.1 | 8.5 |
| Ethyl 9H-fluorene-3-carboxylate | 189–191 | 12.4 | 2.2 | 4.3 |
Notes:
- Log K values indicate metal-binding affinity; higher values denote stronger coordination .
- Log P (octanol-water partition coefficient) correlates with lipophilicity, influencing membrane permeability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


